

Inter-laboratory comparison of 2-Ethyl-N-methylaniline quantification

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Compound of Interest

Compound Name: 2-Ethyl-N-methylaniline

CAS No.: 1821-38-1

Cat. No.: B3048820

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An Inter-laboratory Comparison for the Quantification of **2-Ethyl-N-methylaniline**: A Guide for Robust and Reproducible Analysis

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of impurities is not merely a regulatory requirement but a cornerstone of product safety and efficacy. **2-Ethyl-N-methylaniline** (CAS No: 1821-38-1), a potential process-related impurity or degradant, necessitates a robust analytical methodology to ensure its control within acceptable limits.[1][2] This guide presents a comprehensive inter-laboratory comparison of two common analytical techniques for the quantification of **2-Ethyl-N-methylaniline**: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, analytical scientists, and quality control professionals. It provides a framework for establishing a validated analytical method and conducting an inter-laboratory study to ensure consistency and reliability of results across different laboratories. The principles of analytical method validation, including specificity, accuracy, precision, linearity, and robustness, are central to this guide.[3]

Choosing the Right Analytical Approach: A Comparative Overview

The selection of an analytical method is a critical decision driven by factors such as the expected concentration of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. Both HPLC-UV and GC-MS are powerful techniques for the quantification of small organic molecules like **2-Ethyl-N-methylaniline**.

High-Performance Liquid Chromatography (HPLC-UV): A widely accessible and robust technique, HPLC is often the first choice for the analysis of non-volatile or thermally labile compounds. Separation is based on the analyte's partitioning between a stationary phase (e.g., C18) and a mobile phase.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity, making it ideal for trace-level analysis.[5][6] Separation occurs based on the analyte's volatility and interaction with the stationary phase, with the mass spectrometer providing definitive identification and quantification.

The following table summarizes the key performance characteristics of each technique for the analysis of **2-Ethyl-N-methylaniline**.

Parameter	HPLC-UV	GC-MS	Rationale and Causality
Principle	Separation based on polarity, detection by UV absorbance.	Separation based on volatility and polarity, detection by mass-to-charge ratio.	HPLC is suitable for a wide range of organic molecules, while GC is best for volatile compounds. The choice depends on the analyte's properties and the desired selectivity of detection.
Limit of Detection (LOD)	High ng/mL to low µg/mL	Low ng/mL to pg/mL	The mass spectrometer's ability to selectively monitor specific ions provides significantly lower detection limits compared to the less specific UV detection.
Limit of Quantification (LOQ)	µg/mL range	Low ng/mL	A lower LOQ allows for the accurate measurement of the analyte at very low concentrations, which is often a requirement for impurity analysis.
Linearity (Correlation Coefficient)	> 0.99	> 0.99	Both techniques can achieve excellent linearity over a defined concentration range, a critical parameter for accurate quantification.

Precision (%RSD)	< 5%	< 5%	Good precision (low relative standard deviation) indicates the method's reproducibility. Both methods are capable of high precision with proper optimization.
Selectivity	Moderate, potential for interference from co-eluting compounds.	High, the mass spectrometer provides specific identification.	GC-MS offers superior selectivity due to the fragmentation patterns of the analyte, which act as a chemical fingerprint, minimizing the risk of interference.
Sample Preparation	Often simpler, direct injection after dilution may be possible.	May require extraction or derivatization for non-volatile samples.	The ease of sample preparation can significantly impact throughput and potential sources of error.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for method development and validation. Laboratories should perform their own validation studies to ensure the methods are suitable for their specific needs.

HPLC-UV Method

This method is adapted from established procedures for the analysis of similar aniline derivatives.^[7]

1. Sample Preparation:

- Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.
- Prepare calibration standards by spiking known concentrations of a certified reference material of **2-Ethyl-N-methylaniline** into the same solvent.

2. Chromatographic Conditions:

- Column: C18, 4.6 mm x 150 mm, 5 µm particle size
- Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic elution to be optimized)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection: 254 nm

3. Rationale:

- A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like **2-Ethyl-N-methylaniline**.
- The mobile phase composition is chosen to provide good peak shape and resolution from other components in the sample matrix. Phosphoric acid is added to control the ionization of the analyte and improve peak symmetry.
- UV detection at 254 nm is a common wavelength for aromatic compounds.

GC-MS Method

This protocol is based on general methods for the analysis of aniline compounds.[\[8\]](#)[\[9\]](#)

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of the sample solution, add 1 mL of 1 M sodium hydroxide to basify the solution.
- Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Vortex for 2 minutes and centrifuge to separate the phases.
- Carefully transfer the organic layer to a clean vial.
- Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate.

2. Instrumental Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977B MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
- Inlet Temperature: 250 °C
- Injection Volume: 1 μ L (splitless mode)
- Oven Temperature Program: Initial temperature 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for **2-Ethyl-N-methylaniline** would be determined from a full scan spectrum, likely m/z 135 and key fragments).

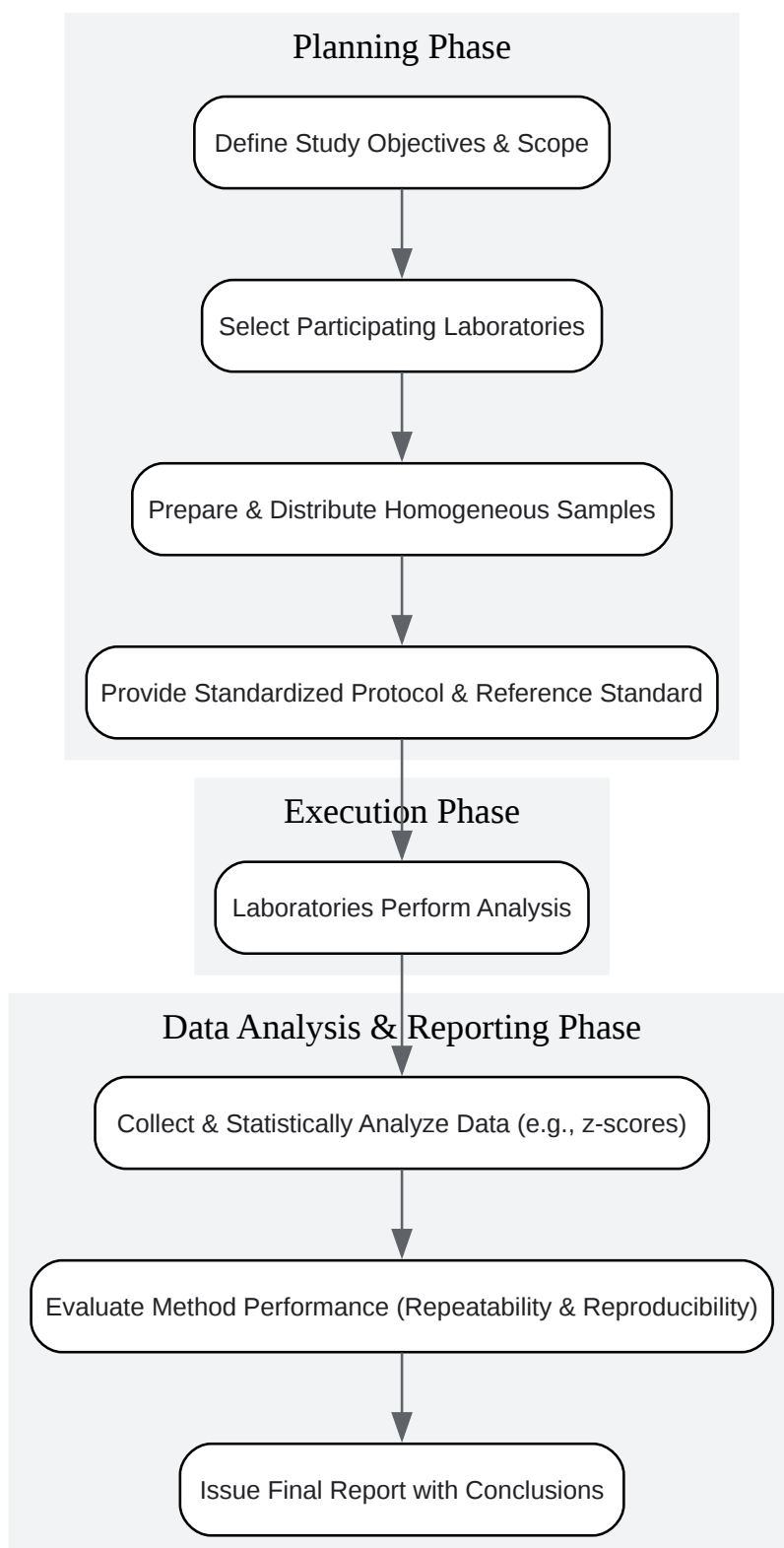
3. Rationale:

- Liquid-liquid extraction is used to isolate the analyte from a complex matrix and concentrate it.
- The HP-5ms column is a general-purpose, low-polarity column suitable for a wide range of compounds.
- The temperature program is designed to ensure good separation of the analyte from other volatile components.
- SIM mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of **2-Ethyl-N-methylaniline**.

Inter-laboratory Comparison: Study Design and Data Analysis

An inter-laboratory comparison (ILC) is essential to assess the reproducibility of an analytical method across different laboratories.[\[10\]](#)[\[11\]](#)

Logical Flow of an Inter-laboratory Comparison



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Caption: Logical workflow of the inter-laboratory comparison study.

Data Analysis and Interpretation

The performance of each laboratory is typically evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value. Statistical analysis of the collected data will allow for the determination of the method's repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

Illustrative Inter-laboratory Study Results

The following table presents hypothetical data from an inter-laboratory study comparing the quantification of **2-Ethyl-N-methylaniline** using the HPLC-UV and GC-MS methods.

Laboratory	HPLC-UV Result (µg/mL)	z-score	GC-MS Result (µg/mL)	z-score
Lab 1	5.2	0.4	5.1	0.2
Lab 2	4.8	-0.8	4.9	-0.6
Lab 3	5.5	1.6	5.3	1.0
Lab 4	4.9	-0.4	5.0	-0.2
Lab 5	5.1	0.0	5.2	0.6
Assigned Value	5.1	5.05		
Repeatability SD	0.25	0.15		
Reproducibility SD	0.35	0.20		

Conclusion and Recommendations

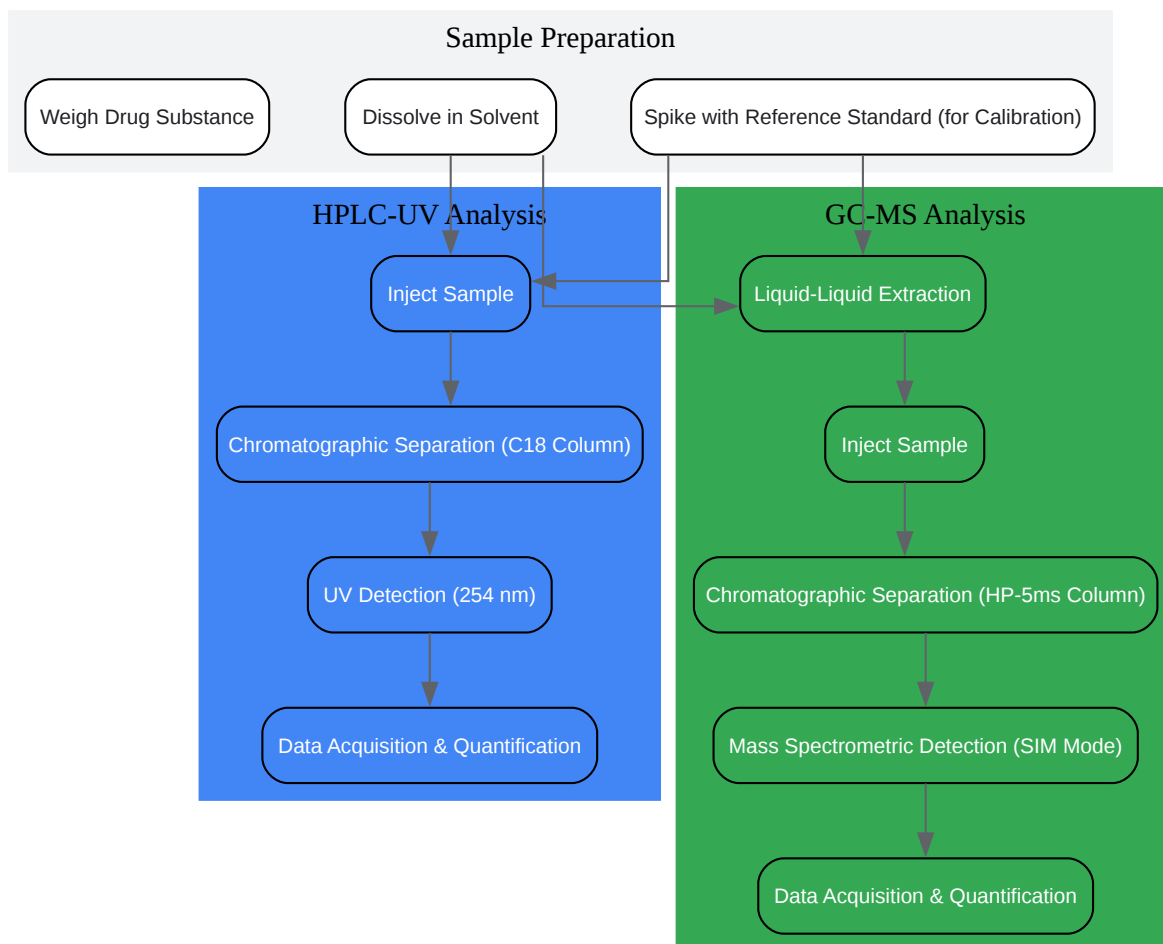
This guide provides a framework for the inter-laboratory comparison of HPLC-UV and GC-MS methods for the quantification of **2-Ethyl-N-methylaniline**. The choice between the two techniques will depend on the specific requirements of the analysis.

- HPLC-UV is a robust and widely available method suitable for routine quality control where the expected concentration of the impurity is well above the detection limit.

- GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for confirmatory analysis.

A well-designed inter-laboratory study is crucial for establishing a reliable and reproducible analytical method. By following the principles outlined in this guide, laboratories can ensure the quality and consistency of their data, ultimately contributing to the safety and efficacy of pharmaceutical products.

Experimental Workflow Visualization



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Caption: Overview of the experimental workflows for HPLC-UV and GC-MS analysis.

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